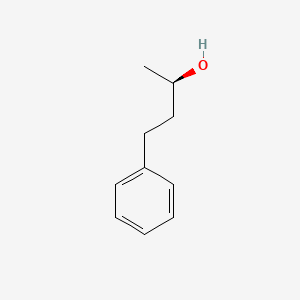

(R)-4-Phenylbutan-2-ol

Descripción

BenchChem offers high-quality (R)-4-Phenylbutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Phenylbutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWRKZLROIFUML-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032067 | |

| Record name | (R)-1-Methyl-3-phenylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39516-03-5 | |

| Record name | 4-Phenyl-2-butanol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039516035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-Methyl-3-phenylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-2-BUTANOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R10Q45I3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-4-Phenylbutan-2-ol: Physicochemical Properties, Synthesis, and Applications

Introduction

(R)-4-Phenylbutan-2-ol is a chiral secondary alcohol that serves as a valuable building block in the landscape of modern organic synthesis and drug development. Its specific stereochemistry and bifunctional nature, possessing both a hydroxyl group and a phenyl moiety, make it a crucial intermediate for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of the physical and chemical characteristics of (R)-4-Phenylbutan-2-ol, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly within the pharmaceutical industry. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical, field-proven insights.

Physicochemical Characteristics

The physical and chemical properties of (R)-4-Phenylbutan-2-ol are fundamental to its handling, application in synthesis, and analytical characterization. A summary of these key properties is presented below.

Table 1: Physicochemical Properties of (R)-4-Phenylbutan-2-ol

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Colorless oily liquid | [1] |

| Odor | Floral-fruity, herbaceous | [1] |

| Boiling Point | 123-124 °C at 15 mmHg132 °C at 14 mmHg206-207 °C (lit.) | [1][2][3] |

| Density | 0.970 - 0.983 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.514 - 1.518 | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |

| Optical Activity ([α]20/D) | -17.0° (c = 1% in chloroform) | [3] |

| CAS Number | 39516-03-5 | [3] |

| InChI Key | GDWRKZLROIFUML-SECBINFHSA-N | [3] |

Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of (R)-4-Phenylbutan-2-ol rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of (R)-4-Phenylbutan-2-ol.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for (R)-4-Phenylbutan-2-ol are:

-

A multiplet for the aromatic protons of the phenyl group (C₆H₅) typically in the range of δ 7.1-7.3 ppm.

-

A multiplet for the methine proton (CH-OH) adjacent to the hydroxyl group.

-

Multiplets for the two methylene groups (-CH₂-CH₂-).

-

A doublet for the methyl group (-CH₃) adjacent to the chiral center.

-

A broad singlet for the hydroxyl proton (-OH), which can be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The expected chemical shifts are approximately:

-

C1 (CH₃): ~23 ppm

-

C2 (CHOH): ~67 ppm

-

C3 (CH₂): ~40 ppm

-

C4 (CH₂): ~32 ppm

-

C1' (Aromatic C): ~142 ppm

-

C2'/C6' (Aromatic CH): ~128 ppm

-

C3'/C5' (Aromatic CH): ~128 ppm

-

C4' (Aromatic CH): ~126 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (R)-4-Phenylbutan-2-ol will exhibit characteristic absorption bands:

-

A broad O-H stretching band for the hydroxyl group in the region of 3300-3400 cm⁻¹.

-

C-H stretching bands for the sp³ hybridized carbons (alkyl chain) just below 3000 cm⁻¹.

-

C-H stretching bands for the sp² hybridized carbons (aromatic ring) just above 3000 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the region of 1450-1600 cm⁻¹.

-

A C-O stretching band for the secondary alcohol in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Phenylbutan-2-ol, the molecular ion peak [M]⁺ would be observed at m/z = 150. Key fragment ions would include those resulting from the loss of water [M-H₂O]⁺, and cleavage of the alkyl chain, with a prominent peak at m/z = 91 corresponding to the tropylium ion (C₇H₇⁺), which is characteristic of compounds containing a benzyl group.[1]

Chiral Chromatography for Enantiomeric Purity

Determining the enantiomeric excess (ee) is critical for applications requiring the pure (R)-enantiomer. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Protocol: Chiral HPLC Method Development

The development of a robust chiral HPLC method is an empirical process.[4] A systematic screening of different chiral stationary phases (CSPs) and mobile phases is the most effective approach.

-

Column Screening:

-

Begin by screening a set of columns with diverse chiral selectors. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often a good starting point for alcohols.[5]

-

Pirkle-type and cyclodextrin-based columns can also be evaluated for their potential to resolve the enantiomers.[5][6]

-

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.[5] The percentage of the alcohol modifier can be systematically varied to optimize the separation.

-

Reversed-Phase: If the compound is sufficiently polar or for LC-MS compatibility, a reversed-phase method can be developed using a mobile phase of water and an organic modifier like acetonitrile or methanol.[7]

-

-

Method Optimization:

-

Once initial separation is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.[4][8]

-

Lower flow rates often improve resolution.[8]

-

Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations, and in some cases, can even reverse the elution order of the enantiomers.[4]

-

Synthesis of (R)-4-Phenylbutan-2-ol

The stereoselective synthesis of (R)-4-Phenylbutan-2-ol is of paramount importance for its use as a chiral building block. The most common and efficient method is the asymmetric reduction of the corresponding prochiral ketone, 4-phenyl-2-butanone. Both biocatalytic and chemocatalytic approaches have proven effective.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a highly selective and environmentally benign route to enantiomerically pure alcohols.[9] Whole-cell biocatalysts, such as various strains of Lactobacillus, have been shown to reduce 4-phenyl-2-butanone to the corresponding (R)- or (S)-alcohol with high conversion and enantiomeric excess.[9]

Experimental Protocol: Biocatalytic Reduction of 4-Phenyl-2-butanone to (R)-4-Phenylbutan-2-ol

This protocol is based on the use of a whole-cell biocatalyst with (R)-selectivity.

-

Biocatalyst Preparation:

-

Cultivate a selected strain of microorganism known for (R)-selective ketone reduction (e.g., specific strains of Lactobacillus kefiri) in an appropriate growth medium until the optimal cell density is reached.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0). The cells can be used directly or after lyophilization.

-

-

Asymmetric Reduction:

-

In a reaction vessel, suspend the prepared whole cells in a buffered aqueous solution.

-

Add a co-factor regeneration system if necessary (e.g., glucose and glucose dehydrogenase for NAD(P)H regeneration).

-

Add the substrate, 4-phenyl-2-butanone, to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible organic solvent to improve solubility.

-

Maintain the reaction at a controlled temperature (e.g., 29-30 °C) and agitation speed (e.g., 180-200 rpm) for a specified period (e.g., 24-72 hours).[9]

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC or HPLC to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.

-

Upon completion, saturate the aqueous mixture with NaCl and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (R)-4-Phenylbutan-2-ol.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (R)-4-Phenylbutan-2-ol.

-

Diagram: Biocatalytic Asymmetric Reduction Workflow

Caption: Workflow for the biocatalytic synthesis of (R)-4-Phenylbutan-2-ol.

Chemical Reactivity and Applications

The chemical reactivity of (R)-4-Phenylbutan-2-ol is primarily governed by its secondary hydroxyl group, which can undergo a variety of transformations such as oxidation, esterification, and etherification, all while retaining the crucial stereocenter.

Key Chemical Transformations

-

Oxidation: Oxidation of the secondary alcohol functionality regenerates the starting ketone, 4-phenyl-2-butanone. This is a key step in dynamic kinetic resolution processes.

-

Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups. For instance, it can be esterified or etherified to introduce protecting groups or to modify the molecule's properties.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for nucleophilic substitution reactions to introduce other functionalities at the chiral center, often with inversion of configuration.

Applications in Drug Development

(R)-4-Phenylbutan-2-ol is a valuable chiral building block in the synthesis of pharmaceuticals.[9][10] Its structure is incorporated into various bioactive molecules.

-

Precursor to Spasmolytic Agents: (R)-4-Phenylbutan-2-ol is a precursor in the synthesis of certain spasmolytic and antihypertensive agents.[9] It is structurally related to intermediates used in the synthesis of the drug Alverine , an antispasmodic agent used for functional gastrointestinal disorders.[8][11]

-

Chiral Intermediate for Amine Synthesis: The corresponding chiral amine, (R)-4-phenylbutan-2-amine, is a high-value intermediate in the pharmaceutical industry.[12] (R)-4-Phenylbutan-2-ol can be converted to this amine through processes like the Mitsunobu reaction or by oxidation to the ketone followed by reductive amination.

-

Biocatalytic Hydrogen-Borrowing Reactions: 4-Phenyl-2-butanol is used as a reagent in biocatalytic hydrogen-borrowing (or hydrogen autotransfer) reactions.[12] In this elegant synthetic strategy, the alcohol is transiently oxidized in situ by an alcohol dehydrogenase to the corresponding ketone. This ketone then reacts with an amine to form an imine, which is subsequently reduced by the same enzyme system (using the "borrowed" hydrogen) to form a new C-N bond, yielding a chiral amine. This process is highly atom-economical, with water being the only byproduct.

Diagram: Biocatalytic Hydrogen-Borrowing Cascade

Caption: Mechanism of a biocatalytic hydrogen-borrowing reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (R)-4-Phenylbutan-2-ol. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

(R)-4-Phenylbutan-2-ol is a chiral synthon of significant utility in organic chemistry and drug development. Its well-defined stereochemistry and versatile reactivity make it an important intermediate for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. The continued development of efficient and selective synthetic methods, particularly biocatalytic routes, will further enhance its accessibility and application in creating the next generation of chiral therapeutics.

References

-

Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. (n.d.). PMC. Retrieved from [Link]

-

Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol by a whole-cell biocatalyst using a novel hybrid design technique. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [Link]

-

Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]

-

Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021, March 14). Chiral Technologies. Retrieved from [Link]

-

On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (n.d.). NIH. Retrieved from [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

-

Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]

- New method for preparing alverine citrate. (n.d.). Google Patents.

-

4-Phenyl-2-butanol | CAS 2344-70-9. (n.d.). Veeprho. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

4-phenyl-2-butanol 4-phenylbutan-2-ol. (n.d.). The Good Scents Company. Retrieved from [Link]

-

4-Phenyl-2-butanol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

-

4-Phenyl-2-butanol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. bgb-analytik.com [bgb-analytik.com]

- 2. 4-Phenyl-2-butanol(2344-70-9) 1H NMR [m.chemicalbook.com]

- 3. york.ac.uk [york.ac.uk]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. benchchem.com [benchchem.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. rubingroup.org [rubingroup.org]

- 11. CN101838205A - New method for preparing alverine citrate - Google Patents [patents.google.com]

- 12. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to (R)-4-Phenylbutan-2-ol: Elucidating Structure Through NMR, IR, and MS Analysis

For Immediate Release

[CITY, STATE] – This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral compound (R)-4-Phenylbutan-2-ol (CAS No. 39516-03-5).[1] Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this molecule. The principles behind each technique are discussed in the context of their application to this specific chiral alcohol, providing a practical framework for spectroscopic analysis in a research and development setting.

(R)-4-Phenylbutan-2-ol, a chiral secondary alcohol, is a valuable building block in organic synthesis. Its structure, consisting of a phenyl group, a butane chain, and a hydroxyl group at a stereogenic center, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For (R)-4-Phenylbutan-2-ol, both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom, allowing for unambiguous assignments.

It is important to note that under standard achiral NMR conditions, the spectra of (R)-4-Phenylbutan-2-ol and its (S)-enantiomer are identical. The chemical shifts and coupling constants reflect the connectivity of the atoms, not their absolute spatial arrangement.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (R)-4-Phenylbutan-2-ol, typically recorded in a deuterated solvent such as chloroform (CDCl₃), reveals five distinct sets of signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectral Data for 4-Phenylbutan-2-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.15 | Multiplet | 5H | Ar-H |

| ~3.80 | Sextet | 1H | CH -OH |

| ~2.70 | Multiplet | 2H | Ph-CH₂ |

| ~1.80 | Multiplet | 2H | CH₂ -CH(OH) |

| ~1.20 | Doublet | 3H | CH₃ |

| Variable | Singlet (broad) | 1H | OH |

Causality of Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic molecules due to its good dissolving power and the single deuterium-coupled carbon signal that does not interfere with the analyte's signals. The use of a high-field NMR spectrometer (e.g., 300 MHz or higher) is crucial for resolving the multiplets and obtaining accurate coupling constants, which are essential for structural confirmation.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 4-Phenylbutan-2-ol displays eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for 4-Phenylbutan-2-ol

| Chemical Shift (δ) ppm | Assignment |

| ~142.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.3 | Ar-C H |

| ~125.8 | Ar-C H |

| ~67.5 | C H-OH |

| ~40.8 | C H₂-CH(OH) |

| ~32.2 | Ph-C H₂ |

| ~23.5 | C H₃ |

Expertise in Interpretation: The downfield chemical shift of the carbon attached to the hydroxyl group (~67.5 ppm) is characteristic of a secondary alcohol. The aromatic carbons appear in the typical region of ~125-142 ppm. The aliphatic carbons of the butane chain are found further upfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of (R)-4-Phenylbutan-2-ol shows characteristic absorption bands that confirm the presence of the hydroxyl and aromatic groups.

Table 3: Key IR Absorption Bands for 4-Phenylbutan-2-ol

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3350 (broad) | Strong | O-H stretch | Alcohol |

| ~3025 | Medium | C-H stretch | Aromatic |

| ~2925 | Strong | C-H stretch | Aliphatic |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1050 | Strong | C-O stretch | Secondary Alcohol |

| ~745, ~700 | Strong | C-H bend (out-of-plane) | Monosubstituted Benzene |

Protocol for Analysis: An Attenuated Total Reflectance (ATR) FT-IR spectrum is often acquired for liquid samples like (R)-4-Phenylbutan-2-ol.[2] This involves placing a small drop of the neat liquid directly onto the ATR crystal, ensuring good contact, and collecting the spectrum. This method is rapid and requires minimal sample preparation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique used for this purpose.

The mass spectrum of 4-Phenylbutan-2-ol does not typically show a strong molecular ion peak (M⁺) at m/z 150, as alcohols readily undergo fragmentation.[3]

Table 4: Major Fragments in the EI Mass Spectrum of 4-Phenylbutan-2-ol

| m/z | Proposed Fragment | Significance |

| 132 | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| 117 | [C₉H₉]⁺ | Result of benzylic cleavage. |

| 105 | [C₈H₉]⁺ | Further fragmentation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds. |

| 45 | [CH₃CHOH]⁺ | α-cleavage, indicative of a secondary alcohol with a methyl group. |

Trustworthiness of Data: The fragmentation pattern is a reliable fingerprint of the molecule's structure. The prominent peak at m/z 45 is a strong indicator of the 2-ol structure, resulting from the cleavage of the bond between C2 and C3. The presence of the tropylium ion at m/z 91 confirms the phenylpropyl substructure.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral molecule like (R)-4-Phenylbutan-2-ol.

Caption: Workflow for the spectroscopic elucidation of (R)-4-Phenylbutan-2-ol.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a detailed and consistent picture of the molecular structure of (R)-4-Phenylbutan-2-ol. Each technique offers complementary information, and together they form a robust analytical methodology for the characterization of this and other similar chiral molecules. This guide serves as a practical reference for scientists engaged in the synthesis, analysis, and application of such compounds, underscoring the importance of a multi-faceted spectroscopic approach in modern chemical research.

References

-

PubChem. Compound Summary for CID 61302, 4-Phenyl-2-butanol. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology (NIST). 4-Phenyl-2-butanol in the NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS-AIST. [Link]

-

PubChem. Compound Summary for CID 641354, 4-Phenyl-2-butanol, (2R)-. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Chirality and Optical Activity of 4-Phenylbutan-2-ol Enantiomers

Introduction: The Significance of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of stereoisomers known as enantiomers. These enantiomers, while possessing identical physical properties in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the imperative to understand and control stereochemistry in drug development.

This guide focuses on 4-phenylbutan-2-ol, a chiral alcohol with a stereocenter at the second carbon of the butanol chain. Its enantiomers, (R)- and (S)-4-phenylbutan-2-ol, serve as valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of their distinct properties and the analytical methods to differentiate them is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the stereochemistry of 4-phenylbutan-2-ol, its optical activity, methods for the separation of its enantiomers, and detailed protocols for their analysis.

The Stereochemistry of 4-Phenylbutan-2-ol

4-Phenylbutan-2-ol possesses a single chiral center at the carbon atom bearing the hydroxyl group (C2). This gives rise to two enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

-

(R)-4-phenylbutan-2-ol

-

(S)-4-phenylbutan-2-ol

These two molecules are mirror images of each other and are not superimposable. Their distinct spatial arrangements are the basis for their different interactions with other chiral molecules, including biological receptors and enzymes.

Optical Activity: The Macroscopic Manifestation of Chirality

Chiral molecules have the unique property of rotating the plane of plane-polarized light, a phenomenon known as optical activity.[1] Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.

-

Dextrorotatory ((+)) : An enantiomer that rotates the plane of polarized light in a clockwise direction.

-

Levorotatory ((-)) : An enantiomer that rotates the plane of polarized light in a counter-clockwise direction.

It is crucial to understand that there is no direct correlation between the (R)/(S) designation and the direction of optical rotation ((+)/(-)). This must be determined experimentally.

Specific Rotation of 4-Phenylbutan-2-ol Enantiomers

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is an intrinsic property of a chiral molecule and is defined as the observed angle of rotation for a solution with a concentration of 1 g/mL in a 1 decimeter (dm) path length tube, measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

The chiroptical properties of the 4-phenylbutan-2-ol enantiomers are summarized in the table below:

| Enantiomer | Configuration | Direction of Rotation | Specific Rotation [α] (c=1% in CHCl₃, 20°C, 589 nm) |

| (R)-4-phenylbutan-2-ol | R | Levorotatory (-) | -17.0° |

| (S)-4-phenylbutan-2-ol | S | Dextrorotatory (+) | +17.0° (inferred) |

The specific rotation for (R)-(-)-4-phenylbutan-2-ol is reported as -17.0° (c = 1% in chloroform). Based on the fundamental principle that enantiomers exhibit equal and opposite optical rotation, the specific rotation for (S)-(+)-4-phenylbutan-2-ol is inferred to be +17.0° under the same conditions. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

Synthesis and Resolution of 4-Phenylbutan-2-ol Enantiomers

The preparation of enantiomerically pure 4-phenylbutan-2-ol is a key step in the synthesis of more complex chiral molecules. This can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. A common approach for synthesizing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 4-phenyl-2-butanone. This can be accomplished using chiral catalysts or biocatalysts. For instance, the bioreduction of 4-phenyl-2-butanone using microorganisms like Lactobacillus paracasei has been shown to produce (S)-4-phenyl-2-butanol with high enantiomeric excess (ee) and yield.[2][3]

Kinetic Resolution of Racemic 4-Phenylbutan-2-ol

Kinetic resolution is a widely used method for separating a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution is a particularly effective method for resolving racemic alcohols. In this process, a lipase enzyme selectively acylates one of the enantiomers, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For example, lipases can be used to selectively acylate the (R)-enantiomer of 4-phenylbutan-2-ol, leaving the (S)-enantiomer unreacted and thus allowing for their separation.

Experimental Protocols for Chiral Analysis

Accurate determination of the enantiomeric composition and optical purity of 4-phenylbutan-2-ol is essential. The two primary techniques for this are polarimetry and chiral high-performance liquid chromatography (HPLC).

Measurement of Optical Activity by Polarimetry

Polarimetry directly measures the angle of rotation of plane-polarized light caused by a chiral sample. This allows for the determination of the specific rotation and can be used to calculate the enantiomeric excess of a sample if the specific rotation of the pure enantiomer is known.

Caption: Workflow for determining the specific rotation and enantiomeric excess of 4-phenylbutan-2-ol using polarimetry.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the 4-phenylbutan-2-ol sample.

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in and dilute to the mark with chloroform (HPLC grade). This gives a concentration (c) of approximately 0.01 g/mL.

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Fill the polarimeter cell (e.g., a 1 dm cell) with pure chloroform.

-

Place the cell in the polarimeter and take a blank reading. Adjust the instrument to read 0°.

-

-

Sample Measurement:

-

Empty the cell and rinse it several times with the prepared sample solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed rotation (α). Take multiple readings and average them.

-

-

Calculation of Specific Rotation:

-

Use the formula: [α] = α / (c * l)

-

α = observed rotation in degrees

-

c = concentration in g/mL

-

l = path length of the cell in decimeters (dm)

-

-

Determination of Enantiomeric Purity by Chiral HPLC

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers in a mixture.[4] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Caption: Workflow for the separation and quantification of 4-phenylbutan-2-ol enantiomers by chiral HPLC.

-

Instrumentation and Materials:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm), is a good starting point for this class of compounds.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

-

Solvents: HPLC grade n-hexane and isopropanol.

-

-

Sample Preparation:

-

Prepare a stock solution of racemic 4-phenylbutan-2-ol at a concentration of 1.0 mg/mL in the mobile phase.

-

For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate the peak areas of the two separated enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ |(Area of major enantiomer - Area of minor enantiomer)| / (Area of major enantiomer + Area of minor enantiomer) ] * 100

-

Conclusion

The chirality of 4-phenylbutan-2-ol is a critical aspect that dictates its utility in the synthesis of enantiomerically pure pharmaceutical compounds. A comprehensive understanding of its stereochemistry, coupled with robust analytical methods for determining optical rotation and enantiomeric purity, is essential for ensuring the quality, efficacy, and safety of the final drug products. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important chiral building block. The application of techniques such as polarimetry and chiral HPLC allows for the precise characterization and quality control required in the rigorous environment of pharmaceutical development.

References

-

Bayhan, B., & Çelebi, N. (2022). Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol by a whole-cell biocatalyst using a novel hybrid design technique. Bayburt Üniversitesi Fen Bilimleri Dergisi, 5(2), 241-251. [Link]

-

İstanbul Teknik Üniversitesi. (n.d.). Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol by a whole-cell biocatalyst using a novel hybrid design technique. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

Sources

CAS number 39516-03-5 properties and safety data.

An In-Depth Technical Guide to 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Safety Considerations

Foreword for the Research Professional

Molecular Identity and Physicochemical Properties

The structural architecture of 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid combines the biologically significant pyrazole and thiazole rings. This unique combination is anticipated to confer a distinct set of physicochemical properties that are critical for its behavior in both chemical and biological systems.

Chemical Structure:

Caption: Molecular structure of 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid.

Predicted Physicochemical Properties:

The properties of pyrazole-carboxylic acid derivatives are influenced by their substituents. Based on data from analogous compounds, we can predict the following characteristics.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C9H9N3O2S | Based on chemical structure |

| Molecular Weight | 223.25 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | Analogy with similar pyrazole carboxylic acids |

| Melting Point | Expected to be in the range of 150-250 °C | Based on melting points of related pyrazole carboxylic acids |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF | General characteristic of similar heterocyclic carboxylic acids |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid group | Typical pKa for carboxylic acids, influenced by the heterocyclic rings |

Synthesis and Chemical Reactivity

The synthesis of 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid would likely follow established methodologies for the construction of pyrazole and thiazole ring systems. A plausible synthetic strategy would involve the formation of the pyrazole core followed by the introduction of the thiazole moiety.

Proposed Synthetic Pathway:

A common route to pyrazole-4-carboxylic acids involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The thiazole ring can be introduced via the corresponding hydrazine.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Illustrative):

-

Cyclization: Ethyl 2-cyano-3-oxobutanoate is reacted with 2-hydrazinyl-4-methylthiazole in a suitable solvent such as ethanol, often with catalytic acid or base, to yield the pyrazole intermediate, ethyl 3-methyl-1-(4-methyl-2-thiazolyl)-5-amino-1H-pyrazole-4-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as aqueous sodium hydroxide followed by acidification.

-

Diazotization and Reduction: The 5-amino group on the pyrazole ring can be removed via diazotization with sodium nitrite in an acidic medium, followed by reduction of the diazonium salt, for instance, with hypophosphorous acid, to afford the final product.

The carboxylic acid moiety provides a reactive handle for further derivatization, such as the formation of amides, esters, and other functional groups, which is a key strategy in drug development for modulating potency and pharmacokinetic properties.[1]

Potential Applications in Research and Drug Development

The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1] Similarly, the thiazole ring is another privileged heterocycle in medicinal chemistry. The combination of these two moieties in 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid suggests significant potential in several therapeutic areas.

-

Antifungal Agents: Many pyrazole carboxamide derivatives are potent fungicides.[2][3] The core structure of the target molecule is similar to that of several commercial fungicides that act by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[2][3]

-

Anticancer Agents: Substituted pyrazole and thiazole derivatives have shown promising anti-proliferative activity against various cancer cell lines.[4][5] The mechanism of action can vary, but often involves the inhibition of kinases or other enzymes crucial for cancer cell growth and survival.

-

Anti-inflammatory and Analgesic Properties: The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule could be investigated for similar activities.

Caption: Potential therapeutic applications of the core scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid is not available, a conservative approach to handling should be adopted based on the hazard profiles of structurally related pyrazole and thiazole derivatives.

Hazard Identification (Predicted):

Based on the safety data for analogous compounds, the following hazards are anticipated[6][7]:

| Hazard | GHS Classification (Predicted) | Precautionary Statements (Recommended) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | H302 |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | H335 |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[7]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Caption: Key safety and handling considerations.

Conclusion and Future Directions

3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid represents a molecule of significant interest for further investigation in both medicinal and agricultural chemistry. While this guide provides a predictive overview based on existing knowledge of related compounds, empirical validation of its properties, biological activities, and safety profile is essential. Researchers are encouraged to use this document as a foundational resource for designing future studies, including the development of robust synthetic routes, in vitro and in vivo biological assays, and comprehensive toxicological assessments. The continued exploration of such novel heterocyclic scaffolds is paramount for the discovery of next-generation therapeutics and crop protection agents.

References

-

(2024, December 19). Safety Data Sheet. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Greenbook.net. (2017, August 31). Safety Data Sheet. Retrieved from [Link]

-

Albaugh LLC. (2021, August 26). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

National Library of Medicine. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2015, May). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. aaronchem.com [aaronchem.com]

- 8. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to the Solubility of (R)-4-Phenylbutan-2-ol in Common Organic Solvents

Introduction: The Critical Role of Solubility in the Application of (R)-4-Phenylbutan-2-ol

(R)-4-Phenylbutan-2-ol, a chiral secondary alcohol, is a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals. Its utility in these fields is fundamentally linked to its solubility characteristics. A comprehensive understanding of its behavior in various organic solvents is paramount for researchers and drug development professionals to control reaction kinetics, design effective purification strategies such as crystallization, and formulate final products with optimal bioavailability.

This guide provides an in-depth analysis of the solubility profile of (R)-4-Phenylbutan-2-ol. While precise quantitative solubility data is not extensively available in public literature, this document synthesizes foundational physicochemical principles and qualitative data to offer a robust predictive framework for its behavior in common organic solvents. Furthermore, we present a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the specific data required for their applications.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] The molecular structure of (R)-4-Phenylbutan-2-ol, featuring both polar and non-polar regions, dictates its solubility across a spectrum of organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 132 °C at 14 mmHg | [2] |

| Density | 0.970 g/mL at 25 °C | [2] |

| logP (Octanol/Water) | 2.23 (Predicted) | [2] |

| Water Solubility | Almost insoluble; 1885 mg/L at 25°C (estimated) | [3][4] |

| Hydrogen Bond Donor | 1 | [1] |

| Hydrogen Bond Acceptor | 1 | [1] |

The key structural features influencing the solubility of (R)-4-Phenylbutan-2-ol are:

-

The Phenyl Group and Butyl Chain : These non-polar, hydrophobic components contribute to van der Waals interactions. The significant hydrocarbon character suggests a strong affinity for non-polar and weakly polar organic solvents.

-

The Hydroxyl (-OH) Group : This polar, hydrophilic group is capable of forming hydrogen bonds, which is a critical factor for its solubility in protic solvents like alcohols.

The predicted LogP value of 2.23 indicates a higher lipophilicity, suggesting that (R)-4-Phenylbutan-2-ol will preferentially partition into non-polar environments over aqueous ones.[2]

Solubility Profile in Common Organic Solvents: A Qualitative and Predictive Overview

Based on its structure and physicochemical properties, (R)-4-Phenylbutan-2-ol is expected to exhibit good to excellent solubility in a wide range of common organic solvents. While experimentally determined quantitative values are scarce, a qualitative assessment can be reliably made.

| Solvent Class | Representative Solvents | Predicted Solubility | Predominant Intermolecular Interactions |

| Polar Protic Solvents | Methanol, Ethanol | Miscible/Very Soluble | Hydrogen bonding, Dipole-dipole, London dispersion |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Very Soluble | Dipole-dipole, London dispersion |

| Chlorinated Solvents | Dichloromethane, Chloroform | Very Soluble | Dipole-dipole, London dispersion |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Soluble | π-π stacking, London dispersion |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | London dispersion |

It is consistently reported to be soluble in alcohols and oils and miscible with ethanol at room temperature.[1][3][5] Its solubility in solvents like ether and chloroform is also noted to be good.[6]

Visualizing Intermolecular Forces and Solubility

The interplay of intermolecular forces dictates solubility. The following diagram illustrates the key interactions between (R)-4-Phenylbutan-2-ol and different solvent types.

Sources

- 1. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenyl-2-butanol | 2344-70-9 [chemicalbook.com]

- 3. 4-Phenyl-2-butanol CAS#: 2344-70-9 [m.chemicalbook.com]

- 4. 4-phenyl-2-butanol, 2344-70-9 [thegoodscentscompany.com]

- 5. Buy 4-Phenyl-2-butanol | 2344-70-9 [smolecule.com]

- 6. 4-Phenyl-2-butanol 2344-70-9 [mingyuanchemical.com]

An In-depth Technical Guide to the Thermochemical Data and Stability of (R)-4-Phenylbutan-2-ol

Introduction

(R)-4-Phenylbutan-2-ol is a chiral secondary alcohol with applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its thermochemical properties and thermal stability is paramount for safe and efficient process design, scale-up, and storage in drug development and manufacturing. This technical guide provides a comprehensive overview of the known physical properties of (R)-4-Phenylbutan-2-ol, outlines detailed experimental protocols for determining its key thermochemical parameters, and explores computational approaches to predict these values. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the energetic landscape of this molecule.

Physicochemical Properties of (R)-4-Phenylbutan-2-ol

Table 1: Physicochemical Properties of (R)-4-Phenylbutan-2-ol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | [1] |

| Boiling Point | 206-207 °C (lit.) | [2][3] |

| Density | 0.976 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | n20/D 1.5150 (lit.) | [2][3] |

| Optical Activity | [α]20/D -17.0°, c = 1% in chloroform | |

| Flash Point | >230 °F (>110 °C) | [2] |

| CAS Number | 39516-03-5 | [4] |

Experimental Determination of Thermochemical Data

The following sections detail the experimental methodologies for determining the key thermochemical properties of (R)-4-Phenylbutan-2-ol. The causality behind experimental choices is explained to ensure a robust and self-validating approach.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔH°c) is a fundamental thermochemical property that can be used to derive the standard enthalpy of formation (ΔH°f). For a liquid organic compound like (R)-4-Phenylbutan-2-ol, bomb calorimetry is the gold standard.[5][6]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity (R)-4-Phenylbutan-2-ol is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

-

Bomb Assembly: A fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of (R)-4-Phenylbutan-2-ol is calculated using the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen in the bomb). The enthalpy of combustion is then calculated on a molar basis.

Causality of Experimental Choices:

-

High-Pressure Oxygen: Ensures complete combustion of the organic compound to carbon dioxide and water, preventing the formation of incomplete combustion products that would lead to inaccurate results.

-

Insulated Calorimeter: Minimizes heat exchange with the surroundings, a critical factor for the accurate measurement of the temperature change solely due to the combustion reaction.

-

Standardization with Benzoic Acid: Provides a reliable calibration of the calorimeter's heat capacity, which is essential for converting the measured temperature change into an accurate energy value.

Diagram of Experimental Workflow for Bomb Calorimetry:

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a powerful technique for evaluating the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.[7][8][9]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of (R)-4-Phenylbutan-2-ol is placed in a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere. The desired temperature program is set. A typical program involves a linear heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

-

Data Acquisition: The sample is heated according to the temperature program. The instrument continuously measures and records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is maximal.[10]

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents oxidative degradation of the sample, allowing for the study of its inherent thermal decomposition pathways. To study oxidative stability, the experiment can be repeated in an air or oxygen atmosphere.

-

Linear Heating Rate: Provides a controlled and reproducible rate of temperature change, allowing for consistent determination of decomposition temperatures and kinetic analysis of the decomposition process.

-

Small Sample Size: Minimizes thermal gradients within the sample, ensuring that the entire sample is at a uniform temperature.

Diagram of TGA Experimental Workflow:

Caption: A streamlined workflow for assessing thermal stability using TGA.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, computational quantum chemistry provides a robust framework for predicting the thermochemical properties of molecules like (R)-4-Phenylbutan-2-ol with high accuracy.[11][12] High-level ab initio methods, such as the Gaussian-n (e.g., G3, G4) theories, are well-established for this purpose.[13]

Methodology Overview:

-

Conformational Analysis: The first step is to identify the lowest energy conformer(s) of (R)-4-Phenylbutan-2-ol. Due to the flexibility of the butyl chain, multiple conformers can exist. A conformational search using a lower-level of theory or molecular mechanics is typically performed.

-

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: High-accuracy single-point energy calculations are performed on the optimized geometries using sophisticated methods like CCSD(T) with large basis sets.

-

Thermochemical Data Calculation: The calculated energies, ZPVE, and thermal corrections are used to determine the standard enthalpy of formation, standard entropy, and heat capacity at various temperatures.

Logical Relationship for Computational Thermochemistry:

Caption: Logical flow for the computational prediction of thermochemical data.

Conclusion

A comprehensive understanding of the thermochemical properties and stability of (R)-4-Phenylbutan-2-ol is critical for its effective and safe utilization in pharmaceutical and chemical industries. While direct experimental data for its enthalpy of formation, entropy, and heat capacity are not widely published, this guide provides the necessary framework for their determination. The detailed experimental protocols for bomb calorimetry and thermogravimetric analysis, coupled with the outlined computational chemistry approaches, offer a dual pathway to obtaining this vital information. By employing these methodologies, researchers and process chemists can confidently characterize the energetic landscape of (R)-4-Phenylbutan-2-ol, leading to more robust and optimized chemical processes.

References

-

Chemical Properties of 4-Phenyl-2-butanol (CAS 2344-70-9) - Cheméo. (n.d.). Retrieved from [Link]

-

4-Phenylbutan-2-ol - ChemBK. (n.d.). Retrieved from [Link]

-

Gomez, J. C. R., et al. (2016). Thermal behavior and kinetics assessment of ethanol/gasoline blends during combustion by thermogravimetric analysis. Journal of the Brazilian Society of Mechanical Sciences and Engineering, 39(4), 1253-1262. Retrieved from [Link]

-

Core Practical: Heat of Combustion of Alcohols (Edexcel GCSE Chemistry): Revision Note. (2024). Retrieved from [Link]

-

Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved from [Link]

-

TGA and DTG thermogram of solidified ethanol at a heating rate of (a) 10 - ResearchGate. (n.d.). Retrieved from [Link]

-

Thermogravimetric Analysis. (n.d.). Retrieved from [Link]

-

Simple calorimetry to find the enthalpy of combustion of alcohols - Creative Chemistry. (n.d.). Retrieved from [Link]

-

Calorimetry - Open STEM Lab. (n.d.). Retrieved from [Link]

-

4-Phenyl-2-butanol - NIST WebBook. (n.d.). Retrieved from [Link]

-

Enthalpy of combustion of alcohols C0095 - YouTube. (2020, April 29). Retrieved from [Link]

-

Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved from [Link]

-

(r)-(-)-4-phenyl-2-butanol - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

-

Thermal Gravimetric Analysis (TGA) - Cambridge Polymer Group. (n.d.). Retrieved from [Link]

-

4-phenyl-2-butanol 4-phenylbutan-2-ol - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Curtiss, L. A., & Trucks, G. W. (2001). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Annual Reports in Computational Chemistry (Vol. 2, pp. 3-17). Elsevier. Retrieved from [Link]

-

Computational Thermochemistry and Benchmarking of Reliable Methods - ResearchGate. (n.d.). Retrieved from [Link]

-

4-Phenylbutan-2-ol trifluoroacetate - Cheméo. (n.d.). Retrieved from [Link]

-

Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. (2023). ACS Omega, 8(27), 24445–24454. Retrieved from [Link]

-

Obtaining Molecular Thermochemistry From Calculations | NIST. (2007). Retrieved from [Link]

-

4-phenylbutan-2-ol - ChemBK. (n.d.). Retrieved from [Link]

-

4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem. (n.d.). Retrieved from [Link]

-

4-Phenyl-2-butanol, (2R)- | C10H14O | CID 641354 - PubChem. (n.d.). Retrieved from [Link]

-

Peng, B., et al. (2022). Accurate thermochemistry prediction of extensive Polycyclic aromatic hydrocarbons (PAHs) and relevant radicals. Combustion and Flame, 241, 112089. Retrieved from [Link]

Sources

- 1. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(-)-4-PHENYL-2-BUTANOL | 39516-03-5 [chemicalbook.com]

- 3. (R)-(-)-4-PHENYL-2-BUTANOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4-Phenyl-2-butanol, (2R)- | C10H14O | CID 641354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. etamu.edu [etamu.edu]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Obtaining Molecular Thermochemistry From Calculations | NIST [nist.gov]

- 13. DSpace [repository.kaust.edu.sa]

The Advent of a Chiral Synthon: A Technical Guide to the Discovery and First Synthesis of Chiral 4-Phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical context and methodologies surrounding the initial synthesis of chiral 4-phenylbutan-2-ol, a valuable chiral building block in modern organic synthesis and drug development. While a singular, definitive publication marking its "discovery" remains elusive in readily accessible archives, this guide reconstructs the likely first successful approach to obtaining its enantiomers. The narrative focuses on the foundational principles of classical resolution, a technique that dominated the landscape of stereoselective chemistry in the early to mid-20th century. We will explore the racemic synthesis of 4-phenylbutan-2-ol and subsequently detail a representative, field-proven protocol for its resolution into individual enantiomers. This guide aims to provide not just a series of steps, but a deeper understanding of the scientific rationale and experimental considerations that would have underpinned this early achievement in chiral chemistry.

Introduction: The Significance of Chiral Alcohols

The concept of chirality, or the "handedness" of molecules, is fundamental to the biological sciences. The physiological effects of a chiral molecule are often intrinsically linked to its specific three-dimensional arrangement. This principle is of paramount importance in pharmacology, where the two enantiomers of a chiral drug can exhibit vastly different therapeutic activities and toxicological profiles.[1]

Secondary alcohols, such as 4-phenylbutan-2-ol, represent a critical class of chiral synthons. Their hydroxyl group provides a versatile handle for a wide array of chemical transformations, making them indispensable starting materials for the synthesis of more complex, biologically active molecules. The quest for enantiomerically pure alcohols has therefore been a long-standing endeavor in organic chemistry, driving the development of numerous innovative synthetic strategies.

The Dawn of Asymmetric Synthesis: A Historical Perspective

The earliest forays into obtaining enantiomerically pure compounds did not involve direct asymmetric synthesis as we know it today. Instead, the pioneering work of chemists like Louis Pasteur in the mid-19th century laid the groundwork for the separation of racemic mixtures, a process known as resolution.[2] For many decades, the resolution of racemates was the primary, and often only, means of accessing enantiomerically pure substances.[1]

This era of classical resolution relied on the use of naturally occurring, enantiomerically pure compounds, known as resolving agents. These agents, typically chiral acids or bases, would react with the racemic mixture to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional techniques like fractional crystallization.[3] Once separated, the resolving agent could be cleaved, yielding the individual enantiomers of the original compound.

Given this historical context, it is highly probable that the first preparation of enantiomerically enriched 4-phenylbutan-2-ol was achieved not by a direct asymmetric synthesis, but by the resolution of its racemic form.

Racemic Synthesis of 4-Phenylbutan-2-ol: The Precursor

Before any resolution can be attempted, a reliable synthesis of the racemic compound is necessary. A common and straightforward approach to the synthesis of 4-phenylbutan-2-ol is the Grignard reaction between benzylmagnesium chloride and propylene oxide. This method provides the target alcohol in good yield.

Experimental Protocol: Racemic 4-Phenylbutan-2-ol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzyl chloride

-

Propylene oxide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reactions

Procedure:

-

Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. Benzyl chloride is then added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Grignard Reaction: The Grignard solution is cooled in an ice bath, and a solution of propylene oxide in anhydrous diethyl ether is added dropwise. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is then filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield racemic 4-phenylbutan-2-ol.

The First Enantioselective Synthesis: A Reconstructed Classical Resolution

The resolution of a racemic alcohol typically involves its esterification with a chiral acid to form diastereomeric esters. These esters can then be separated by fractional crystallization, followed by hydrolysis to regenerate the enantiomerically pure alcohols. A plausible and historically representative resolving agent for this purpose is tartaric acid, a readily available and widely used chiral molecule.[4]

The following protocol outlines a representative classical resolution of racemic 4-phenylbutan-2-ol.

Experimental Protocol: Resolution of (±)-4-Phenylbutan-2-ol

Materials:

-

Racemic 4-phenylbutan-2-ol

-

(+)-Tartaric acid (enantiomerically pure)

-

Suitable solvent for crystallization (e.g., ethanol, methanol, or acetone)

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of Diastereomeric Salts: Equimolar amounts of racemic 4-phenylbutan-2-ol and (+)-tartaric acid are dissolved in a minimal amount of a suitable hot solvent. The choice of solvent is critical and may require some empirical optimization to achieve good separation of the diastereomeric salts upon cooling.

-

Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then typically cooled further in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out. The crystals are collected by filtration. The process of recrystallization from the same solvent may be repeated to improve the diastereomeric purity of the salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Isolation of the Enriched Enantiomer: The separated diastereomeric salt is treated with a sodium hydroxide solution to hydrolyze the ester and liberate the alcohol. The alcohol is then extracted into diethyl ether. The organic extract is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield one of the enantiomers of 4-phenylbutan-2-ol in an enriched form.

-

Isolation of the Other Enantiomer: The mother liquor from the fractional crystallization, which is enriched in the more soluble diastereomeric salt, can be concentrated and treated in a similar manner to isolate the other enantiomer.

Data Presentation:

| Compound | Property | Value |

| Racemic 4-Phenylbutan-2-ol | Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol | |

| Boiling Point | 123-124 °C at 15 mmHg[5] | |

| (R/S)-4-Phenylbutan-2-ol | Enantiomeric Purity | Dependent on the success of the resolution |

| Optical Rotation | Specific rotation value is determined experimentally |

Visualization of the Workflow:

Caption: Workflow for the synthesis and resolution of 4-phenylbutan-2-ol.

Causality Behind Experimental Choices

-

Choice of Grignard Reaction: The Grignard reaction is a robust and high-yielding method for the formation of carbon-carbon bonds and the synthesis of alcohols. Its use for the preparation of the racemic starting material would have been a standard and reliable choice for chemists of the era.

-

Selection of Tartaric Acid as a Resolving Agent: Tartaric acid is a naturally occurring, inexpensive, and readily available chiral compound with multiple functional groups that can interact with the alcohol. Its dicarboxylic acid nature allows for the formation of diastereomeric esters with the racemic alcohol, and its crystalline nature facilitates separation by fractional crystallization.[4]

-

Fractional Crystallization: This technique was the cornerstone of classical resolution. The subtle differences in the crystal lattice energies of the diastereomeric salts are exploited to achieve separation. The success of this step is highly dependent on the choice of solvent and the cooling rate, often requiring meticulous experimentation.

-

Hydrolysis for Recovery: The use of a simple base like sodium hydroxide for the hydrolysis of the diastereomeric esters is a straightforward and effective way to regenerate the chiral alcohol without racemization.

Conclusion and Modern Perspectives

The discovery and first synthesis of chiral 4-phenylbutan-2-ol, likely achieved through classical resolution, marked an important step in the ability of chemists to access enantiomerically pure building blocks. While modern techniques such as asymmetric hydrogenation, enzymatic resolutions, and chiral chromatography now offer more efficient and direct routes to this and other chiral alcohols, understanding the foundational principles of classical resolution provides valuable insight into the evolution of stereoselective synthesis.[6][7] The ingenuity and perseverance of early chemists in mastering these techniques paved the way for the sophisticated methods used in drug discovery and development today.

References

-

Chiral resolution. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

- Blacker, A. J. (2011). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 35(10).

- Zhang, L., et al. (2024). Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary alcohols: A review.

- Góralczyk, P., et al. (2021). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3.

-

Racemic Mixtures and the Resolution of Enantiomers. (n.d.). In MCC Organic Chemistry. Retrieved January 1, 2026, from [Link]

- Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by Chiral Brønsted Acid. (2023).

- Toward preparative resolution of chiral alcohols by an organic chemical method. (2002). New Journal of Chemistry.

- Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and... (n.d.).

-

Racemic Mixtures and the Resolution of Enantiomers. (n.d.). In NC State University Libraries. Retrieved January 1, 2026, from [Link]